molecular formula C16H19N3O2 B5797836 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine

1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine

Cat. No. B5797836
M. Wt: 285.34 g/mol
InChI Key: NNTHIOLLXRRFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine (also known as Lu AA21004) is a chemical compound that has gained attention in recent years due to its potential use in treating various neurological disorders.

Scientific Research Applications

Lu AA21004 has been extensively studied for its potential use in treating various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which may contribute to its therapeutic effects.

Mechanism of Action

The mechanism of action of Lu AA21004 involves its ability to inhibit the reuptake of serotonin, which leads to an increase in serotonin levels in the brain. Additionally, it acts as a partial agonist at the 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that Lu AA21004 has a range of biochemical and physiological effects, including an increase in serotonin levels, a decrease in the activity of the hypothalamic-pituitary-adrenal (HPA) axis, and an increase in neurogenesis in the hippocampus.

Advantages and Limitations for Lab Experiments

One advantage of using Lu AA21004 in lab experiments is its selectivity for the serotonin transporter and 5-HT1A receptor, which allows for more specific targeting of these pathways. However, one limitation is that it may not be suitable for all types of neurological disorders, and its effects may vary depending on the specific disorder being treated.

Future Directions

There are several future directions for research on Lu AA21004, including:
1. Further investigating its potential use in treating other neurological disorders, such as bipolar disorder and post-traumatic stress disorder.
2. Studying its effects on different brain regions and pathways to better understand its mechanism of action.
3. Developing more efficient synthesis methods to make the compound more accessible for research purposes.
4. Investigating its potential use in combination with other drugs to enhance its therapeutic effects.
In conclusion, Lu AA21004 is a promising compound with potential use in treating various neurological disorders. Its mechanism of action involves its ability to inhibit the reuptake of serotonin and act as a partial agonist at the 5-HT1A receptor. While it has several advantages for use in lab experiments, there are also limitations to its use. However, future research may help to overcome these limitations and further explore its potential therapeutic applications.

Synthesis Methods

The synthesis of Lu AA21004 involves the reaction of 1-(2-methylphenyl)piperazine with 5-methylisoxazole-3-carbonyl chloride in the presence of a base. This reaction leads to the formation of 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine as a white solid.

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-5-3-4-6-15(12)18-7-9-19(10-8-18)16(20)14-11-13(2)21-17-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTHIOLLXRRFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,2-oxazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone

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